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Compound of Interest

7-Bromo-1H-indazole-3-
Compound Name:
carbaldehyde

Cat. No.: B1524217

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a
"privileged structure,” consistently appearing in a multitude of kinase inhibitors and other
targeted therapeutics.[1] Its unique bioisosteric relationship with indole, combined with its
capacity for critical hydrogen bonding, makes it a cornerstone of contemporary drug design.[2]
This guide focuses on a particularly valuable derivative: 7-Bromo-1H-indazole-3-
carbaldehyde. The strategic placement of a bromine atom at the 7-position and an aldehyde at
the 3-position transforms the simple indazole core into a versatile and powerful building block.
The C3-aldehyde provides a reactive handle for a host of transformations, while the C7-
bromide opens the door to modern cross-coupling chemistries, allowing for the systematic
exploration of chemical space. This document serves as a technical primer for researchers,
offering in-depth insights into the physical properties, synthesis, handling, and strategic
application of this important intermediate.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of successful
and reproducible research. The data for 7-Bromo-1H-indazole-3-carbaldehyde is
summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1524217?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9079728/
https://www.benchchem.com/product/b1524217?utm_src=pdf-body
https://www.benchchem.com/product/b1524217?utm_src=pdf-body
https://www.benchchem.com/product/b1524217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 887576-89-8 [3]
Molecular Formula CsHsBrN20 [3]
Molecular Weight 225.04 g/mol [3]
Appearance Solid

) >95% (typical commercial
Purity
grade)

Data not available. For
comparison, the 5-bromo
) ) isomer melts at 222 °C and the
Melting Point ) N/A
parent 1H-indazole-3-

carbaldehyde melts at 141 °C.
[2]

Inferred: Poor in water; soluble
in polar aprotic solvents
(DMSO, DMF, THF) and
Solubility chlorinated solvents (DCM, N/A
Chloroform); moderately
soluble in lower alcohols
(Methanol, Ethanol).

Store at -20°C, sealed under
Storage Conditions inert gas, and protected from

moisture and light.

Expert Analysis of Physical Properties

» Melting Point: While an experimentally determined melting point is not available in surveyed
literature, we can infer its behavior. The extensive hydrogen bonding potential via the N-H
group and the polar aldehyde, combined with the molecule's planarity, suggests a relatively
high melting point, likely falling between that of the parent compound and its 5-bromo isomer.
This high melting point is indicative of a stable crystal lattice, which is a common
characteristic of such planar heterocyclic systems.
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o Solubility Profile: The molecule's solubility is a tale of two parts. The polar N-H and aldehyde
moieties grant some affinity for polar solvents, while the bicyclic aromatic system and the
heavy bromine atom contribute significant nonpolar character. This duality explains its poor
solubility in water and alkanes but excellent solubility in solvents like DMSO and DMF, which
can disrupt the intermolecular hydrogen bonds and solvate both the polar and nonpolar
regions. This profile is critical for selecting appropriate solvent systems for both chemical
reactions and purification processes like column chromatography.

The Spectroscopic Fingerprint: Characterization &
Quality Control

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research
compound. Below is an expert prediction of the key spectral features of 7-Bromo-1H-indazole-
3-carbaldehyde, grounded in the analysis of analogous structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is the most informative tool for structural confirmation.

o Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically in the & 9.9-
10.2 ppm range, due to the strong deshielding effect of the carbonyl group.

o Indazole N-H Proton: A broad singlet, often observed between 6 13.0-14.5 ppm in DMSO-
de, which will be exchangeable with D20. Its broadness is due to quadrupole broadening
and exchange.

o Aromatic Protons: The benzene portion of the molecule will display a characteristic three-
proton spin system. We predict:

» H4: A doublet of doublets or triplet around & 8.0-8.2 ppm.
= H5: Atriplet around & 7.3-7.5 ppm.

= H6: A doublet of doublets or triplet around & 7.6-7.8 ppm. The exact splitting will depend
on the coupling constants between these adjacent protons.

e 13C NMR: The carbon spectrum complements the proton data.
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o Carbonyl Carbon (C=0): The aldehyde carbon will be the most downfield signal, expected
around 6 185-188 ppm.

o Aromatic & Heterocyclic Carbons: A series of signals between & 110-145 ppm. The carbon
bearing the bromine (C7) will be shifted upfield relative to the others due to the "heavy
atom effect,” while C3, attached to the electron-withdrawing aldehyde, will be significantly
downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

e N-H Stretch: A broad absorption band in the region of 3100-3300 cm~1 is characteristic of the
indazole N-H bond.

e C=0 Stretch: A strong, sharp absorption band around 1660-1680 cm~! is the unmistakable
signature of the conjugated aldehyde carbonyl group.

o C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm~1* region.

o C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm~1.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

» Molecular lon Peak (M*): The key feature will be a pair of peaks for the molecular ion due to
the two stable isotopes of bromine. One peak will correspond to the molecule containing 7°Br
and the other to the molecule containing 8Br. These peaks will be of nearly equal intensity
(approx. 1:1 ratio) and separated by 2 m/z units (e.g., at m/z = 224 and 226). This isotopic
signature is definitive proof of a monobrominated compound.

Synthesis and Purification Protocol

The most reliable and versatile route to 1H-indazole-3-carbaldehydes is the acid-mediated
nitrosative rearrangement of the corresponding 1H-indole.[2][5] This method is proven to be
effective for a wide range of substituted indoles. The following protocol has been adapted from
established literature procedures for this specific target molecule.[2][6]
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Causality: The reaction proceeds via electrophilic nitrosation at the electron-rich C3 position of
the indole. The resulting oxime intermediate undergoes a ring-opening followed by a
recyclization step, driven by the formation of the stable indazole ring system.[2] A slow addition
of the indole to the nitrosating agent is critical to maintain a low concentration of the starting
material, thereby preventing undesired dimerization and other side reactions.[5]

Recommended Synthesis Workflow
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Step 1: Preparation

2N HCI (aq)

. 7-Bromo-1H-indole
( NaNO:z in H20/DMF ) ( in DMF j

Prepare Nitrosating Mixture
(NaNO2 + HCl @ 0°C)

Slow Syringe Pump Addition
of Indole Solution (2h @ 0°C)

Nl

Stir to Completion
(RT, monitor by TLC)

Step 3: Workup & Purification

Aqueous Workup &
EtOAc Extraction

[ Dry (Na2S0a.), Filter, j

& Concentrate

l

Silica Gel Column
Chromatography

Final Product:
7-Bromo-1H-indazole-3-carbaldehyde
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7-Bromo-1H-indazole-3-carbaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1524217#7-bromo-1h-indazole-3-carbaldehyde-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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